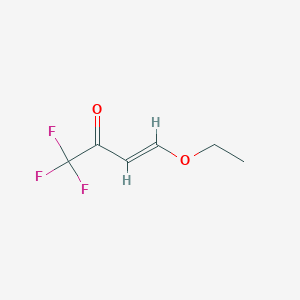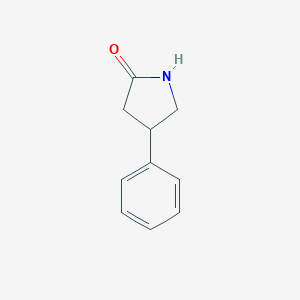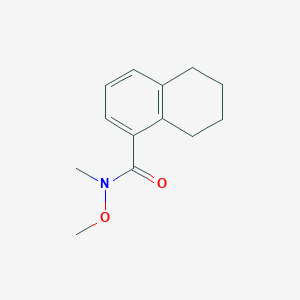
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of analogs and derivatives of compounds structurally similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide involves multiple steps including etherification, oximation, and Beckmann rearrangement processes. For instance, a compound was prepared through a series of reactions starting from rotenone and dimethyloxosulphonium methylide, demonstrating the complexity of synthesizing naphthalene derivatives (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like 1H NMR, MS, and X-ray single crystal diffraction analysis. The crystal structure of a related compound, for example, was determined to belong to the triclinic space group with specific cell parameters, highlighting the detailed analysis required to understand these molecules' structures (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
The chemical reactivity of naphthalene derivatives can involve multiple reaction pathways, including cyclisation and rearrangement reactions, which are crucial for the synthesis of various complex molecules. For example, a novel acid-catalysed cyclisation–rearrangement reaction was studied for synthesizing diacids from specific naphthalene derivatives (Durani & Kapil, 1983).
Scientific Research Applications
Synthesis of Novel Compounds
- Research has focused on synthesizing novel compounds derived from structures similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide. For instance, compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related structures and evaluated for their biological activities, including anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiprotozoal Agents
- Tetrahydro-imidazo[1,2-a]pyridines, structurally similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide, have been synthesized and evaluated for their antiprotozoal activities. These compounds show strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species (Ismail et al., 2004).
Development of Antitumor Agents
- Analogous compounds have been used in the synthesis of novel broad-spectrum antitumor agents. For example, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, synthesized from related structures, has shown curative activity against various leukemia models and may act as a prodrug (Stevens et al., 1984).
Anti-Inflammatory Research
- Research into the anti-inflammatory properties of structurally related compounds has been conducted. Compounds like benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides have been identified as potential anti-inflammatory agents, with some showing effectiveness in inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).
Photosynthesis-Inhibiting Activity
- Methoxylated derivatives, related to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide, have been tested for their ability to inhibit photosynthetic electron transport. This research is crucial in understanding how these compounds interact with biological systems and their potential environmental impacts (Kos, Goněc, Oravec, & Jampílek, 2020).
properties
IUPAC Name |
N-methoxy-N-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFBEQFAPXCRSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=C1CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

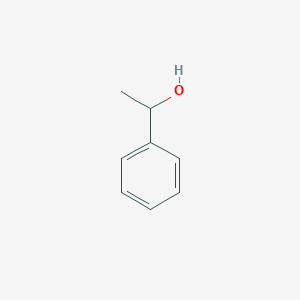
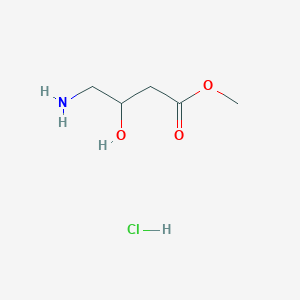
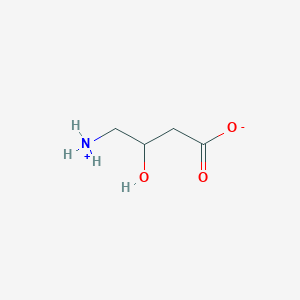
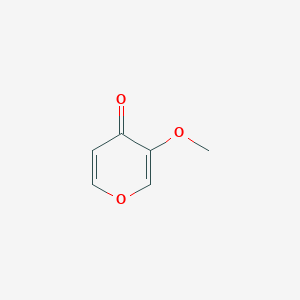
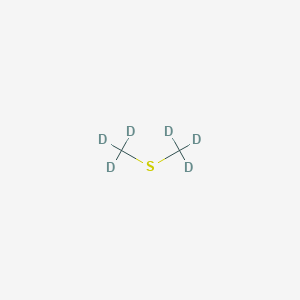
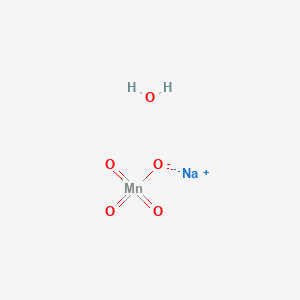
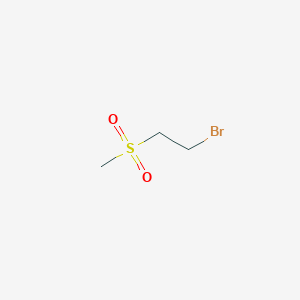
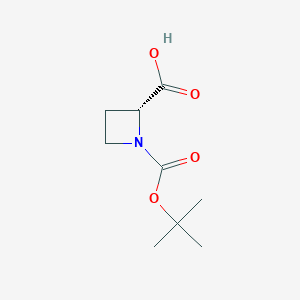
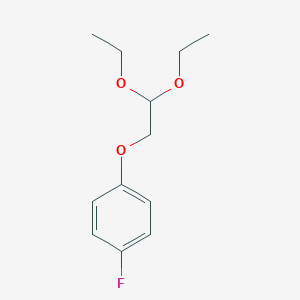
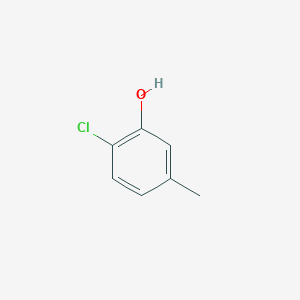
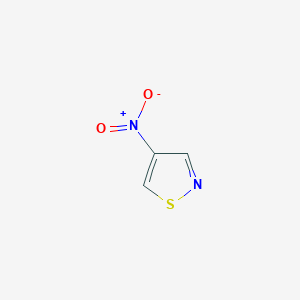
![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)
